Cas no 1116-22-9 (γ-L-Glutamyl L-Glutamic Acid)

γ-L-Glutamyl L-Glutamic Acid is a dipeptide composed of two L-glutamic acid residues linked via a γ-glutamyl bond. This unique structure distinguishes it from typical α-peptides, offering enhanced stability against enzymatic degradation. It serves as a valuable intermediate in peptide synthesis and biochemical research, particularly in studies involving glutamine metabolism and neurotransmitter pathways. The γ-linkage also imparts distinct conformational properties, making it useful for investigating protein folding and enzyme-substrate interactions. Its high purity and well-defined structure ensure reproducibility in experimental applications. The compound is soluble in water and compatible with physiological conditions, facilitating its use in cell culture and in vitro assays.
γ-L-Glutamyl L-Glutamic Acid structure
γ-L-Glutamyl L-Glutamic Acid structure
商品名:γ-L-Glutamyl L-Glutamic Acid
CAS番号:1116-22-9
MF:C10H16N2O7
メガワット:276.24324
MDL:MFCD00002630
CID:144443

γ-L-Glutamyl L-Glutamic Acid 化学的及び物理的性質

名前と識別子

    • (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid
    • GAMMA-L-GLUTAMYL-L-GLUTAMIC ACID
    • H-gamma-Glu-Glu-OH
    • H-Glu(Glu-OH)-OH
    • H-γ-Glu-Glu-OH
    • L-Glutamic acid, L-g-glutamyl-
    • g-Glutamylglutamic acid.
    • H-g-Glu-Glu-OH
    • L-GLUTAMYL-L-GLUTAMIC ACID
    • L-Y-GLUTAMYL-L-GLUTAMIC ACID
    • γ-Glu-Glu
    • γ-L-Glutamyl L-Glutamic Acid
    • MDL: MFCD00002630
    • インチ: InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1
    • InChIKey: OWQDWQKWSLFFFR-WDSKDSINSA-N
    • ほほえんだ: O=C(O)CC[C@@H](C(O)=O)NC(CC[C@H](N)C(O)=O)=O

計算された属性

  • せいみつぶんしりょう: 276.09600
  • どういたいしつりょう: 276.095751
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 10
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: -2
  • 疎水性パラメータ計算基準値(XlogP): -2.3
  • トポロジー分子極性表面積: 177
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: まだ確定していません。
  • 密度みつど: 1.3652 (rough estimate)
  • ゆうかいてん: 179-182 °C
  • ふってん: 419.15°C (rough estimate)
  • フラッシュポイント: 355.4°C
  • 屈折率: 1.4550 (estimate)
  • PSA: 167.02000
  • LogP: -0.29610
  • ようかいせい: 未確定

γ-L-Glutamyl L-Glutamic Acid セキュリティ情報

  • セキュリティの説明: S24/25
  • ちょぞうじょうけん:-15°C

γ-L-Glutamyl L-Glutamic Acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

γ-L-Glutamyl L-Glutamic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1054247-50mg
H-GAMMA-GLU-GLU-OH
1116-22-9 98%
50mg
$170 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G36210-50mg
(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid
1116-22-9 98%
50mg
¥588.0 2023-09-07
abcr
AB476615-1 g
H-Glu(Glu-OH)-OH; .
1116-22-9
1g
€674.00 2023-07-18
TRC
G245125-50mg
γ-L-Glutamyl L-Glutamic Acid
1116-22-9
50mg
$ 218.00 2023-09-07
Biosynth
FG108030-50 mg
H-Glu(Glu-OH)-OH
1116-22-9
50mg
$100.00 2023-01-04
abcr
AB476615-250mg
H-Glu(Glu-OH)-OH; .
1116-22-9
250mg
€272.00 2025-02-14
A2B Chem LLC
AD38588-250mg
H-Gamma-glu-glu-oh
1116-22-9 98%
250mg
$1127.00 2024-04-20
Aaron
AR007A3S-50mg
H-GAMMA-GLU-GLU-OH
1116-22-9 98%
50mg
$100.00 2025-02-10
eNovation Chemicals LLC
Y1054247-250mg
H-GAMMA-GLU-GLU-OH
1116-22-9 98%
250mg
$390 2025-02-26
eNovation Chemicals LLC
Y1054247-250mg
H-GAMMA-GLU-GLU-OH
1116-22-9 98%
250mg
$390 2025-03-01

γ-L-Glutamyl L-Glutamic Acid 関連文献

γ-L-Glutamyl L-Glutamic Acidに関する追加情報

γ-L-Glutamyl L-Glutamic Acid (CAS No. 1116-22-9): A Comprehensive Overview

γ-L-Glutamyl L-Glutamic Acid, chemically designated as γ-L-glutamyl-L-glutamic acid, is a significant compound in the field of biochemistry and pharmaceutical research. With a CAS number 1116-22-9, this dipeptide has garnered considerable attention due to its multifaceted roles in biological systems and potential applications in drug development. This article provides an in-depth exploration of the compound's chemical properties, biological significance, and the latest research findings that underscore its importance.

The molecular structure of γ-L-Glutamyl L-Glutamic Acid consists of two glutamic acid residues linked by a γ-peptide bond. This configuration imparts unique biochemical properties to the compound, making it a valuable tool in various scientific investigations. The presence of two glutamic acid units enhances its reactivity and solubility, which are critical factors in biochemical assays and pharmaceutical formulations.

One of the most notable applications of γ-L-Glutamyl L-Glutamic Acid is its role as a precursor in the synthesis of glutathione, a crucial antioxidant in human physiology. Glutathione plays a pivotal role in detoxification processes, protecting cells from oxidative damage caused by free radicals. Recent studies have highlighted the potential of γ-L-Glutamyl L-Glutamic Acid as an intermediate in enhancing glutathione levels, thereby bolstering the body's defense mechanisms against oxidative stress.

In addition to its antioxidant properties, γ-L-Glutamyl L-Glutamic Acid has been investigated for its role in neurotransmitter systems. Glutamate is the primary excitatory neurotransmitter in the brain, and its derivatives, including γ-L-Glutamyl L-Glutamic Acid, are being explored for their potential in modulating neural activity. Research indicates that this compound may influence synaptic plasticity and cognitive functions, making it a promising candidate for therapeutic interventions in neurodegenerative disorders.

The pharmaceutical industry has also shown interest in γ-L-Glutamyl L-Glutamic Acid for its potential applications in peptide drug development. Its stable structure and high reactivity make it an ideal candidate for synthesizing complex peptides with therapeutic benefits. For instance, studies have demonstrated its utility in creating novel peptidomimetics that target specific biological pathways. These advancements highlight the compound's versatility and its potential to contribute to the development of next-generation pharmaceuticals.

Recent advancements in synthetic biology have further expanded the applications of γ-L-Glutamyl L-Glutamic Acid. Researchers have developed microbial fermentation processes that efficiently produce this compound on an industrial scale. This innovation has not only improved the availability of γ-L-Glutamyl L-Glutamic Acid but also reduced production costs, making it more accessible for research and commercial applications. Such developments underscore the growing importance of this compound in both academic and industrial settings.

The compound's role in cell signaling pathways has also been a subject of intense research. Studies have revealed that γ-L-Glutamyl L-Glutamic Acid can modulate various intracellular signaling cascades, influencing processes such as inflammation and apoptosis. These findings have opened new avenues for developing therapeutic strategies targeting chronic inflammatory diseases and cancer. The ability of γ-L-Glutamyl L-Glutamic Acid to interact with multiple signaling pathways makes it a multifunctional tool in pharmacological research.

Another area where γ-L-Glutamyl L-Glutamic Acid has shown promise is in nutraceutical applications. Its ability to enhance glutathione synthesis has led to its inclusion in dietary supplements aimed at boosting immune function and reducing oxidative stress. These supplements are particularly popular among individuals seeking to improve their overall health and well-being. The growing demand for such products underscores the commercial viability of γ-L-Glutamyl L-Glutamic Acid-based formulations.

In conclusion, γ-L-Glutamyl L-Glu-tamic Acid (CAS No. 1116-22-9) is a versatile compound with significant implications in biochemistry, pharmacology, and nutraceuticals. Its multifaceted roles as a precursor for glutathione synthesis, a modulator of neurotransmitter systems, and an intermediate in peptide drug development make it a valuable asset in scientific research and therapeutic applications. The recent advancements in synthetic biology and industrial production further enhance its accessibility and potential impact on various fields.

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